N,N-Diethyl-1-naphthylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biological Studies

N,N-DENA has been investigated for its interactions with biological systems. Studies suggest it may influence certain enzymes and cellular processes PubChem N-Diethyl-1-naphthylamine#section=Biological-Properties. However, more research is needed to fully understand its biological effects.

Material Science Applications

Research has explored the potential use of N,N-DENA in developing new materials. Its properties may be useful in applications such as corrosion inhibitors or as precursors for the synthesis of other molecules ChemicalBook: .

Chemical Synthesis

N,N-DENA can serve as a building block for the synthesis of more complex molecules. Researchers have utilized it in the preparation of various organic compounds for further study NCBI.

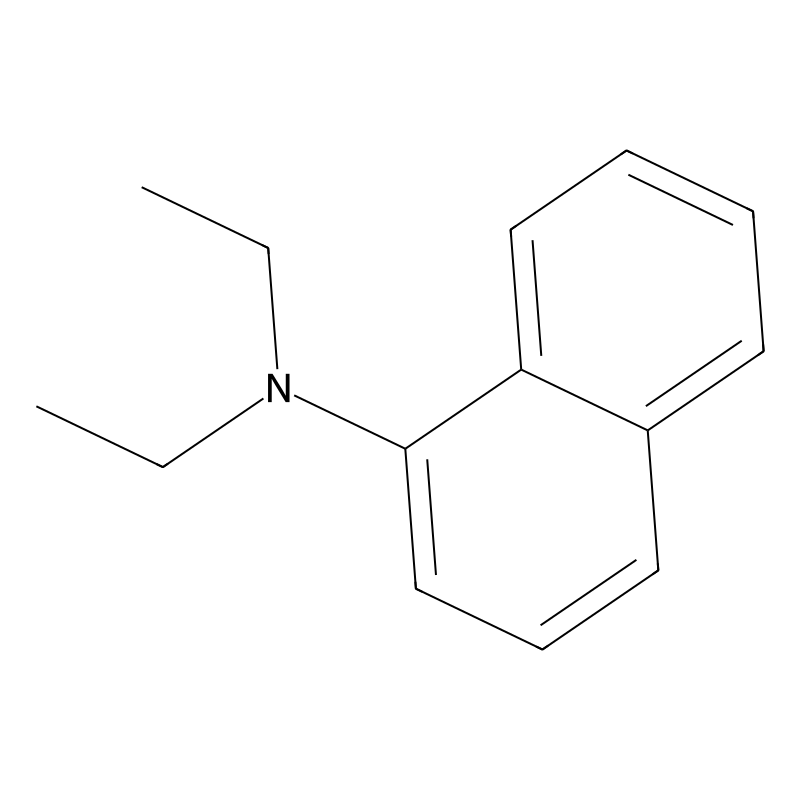

N,N-Diethyl-1-naphthylamine is an organic compound with the molecular formula C₁₄H₁₇N. It features a naphthalene ring substituted with two ethyl groups and an amine group, making it a member of the class of compounds known as arylamines. This compound is characterized by its weak basicity and is commonly used in various chemical applications, particularly in the synthesis of dyes and as a stabilizer in certain

Currently, there is no documented research on the specific mechanism of action of N,N-Diethyl-1-naphthylamine in biological systems.

As with most aromatic amines, N,N-Diethyl-1-naphthylamine is likely to exhibit some degree of toxicity. Detailed information on its specific toxicity is limited, but caution should be exercised when handling it due to potential hazards:

- Skin and eye irritation: Aromatic amines can irritate the skin and eyes upon contact.

- Respiratory irritation: Inhalation may irritate the respiratory tract.

- Suspected carcinogen: Some aromatic amines are known carcinogens. While specific carcinogenicity data for N,N-Diethyl-1-naphthylamine is unavailable, it's advisable to handle it with appropriate personal protective equipment (PPE).

- Acid-Base Reactions: It can react with acids to form salts, demonstrating its basic properties .

- Electrophilic Aromatic Substitution: The presence of the amine group makes it susceptible to electrophilic substitution reactions, allowing for further functionalization of the naphthalene ring.

- Oxidation Reactions: Under certain conditions, it can be oxidized to form various nitrogen-containing derivatives.

Several methods exist for synthesizing N,N-Diethyl-1-naphthylamine:

- Alkylation of 1-Naphthylamine: The most common method involves the alkylation of 1-naphthylamine with diethyl sulfate or ethyl bromide under basic conditions.

- Reduction Reactions: Starting from 1-Nitronaphthalene, reduction can yield N,N-Diethyl-1-naphthylamine through catalytic hydrogenation.

- Direct Amination: In some cases, direct amination of naphthalene derivatives can lead to the formation of this compound.

Interaction studies involving N,N-Diethyl-1-naphthylamine focus primarily on its reactivity with other chemical species. Its interactions with electrophiles can lead to significant changes in molecular structure, affecting both its stability and reactivity. Additionally, studies examining its potential toxicological effects highlight interactions at the cellular level, emphasizing the need for careful handling and assessment of safety.

N,N-Diethyl-1-naphthylamine shares structural similarities with several other compounds within the arylamine class. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N,N-Dimethyl-1-naphthylamine | C₁₂H₁₃N | Similar structure; used primarily as a dye precursor. |

| 1-Naphthylamine | C₁₁H₉N | A simpler structure; known for mutagenic properties. |

| N-Ethylaniline | C₉H₁₃N | Exhibits similar reactivity; used in dye synthesis. |

Uniqueness of N,N-Diethyl-1-naphthylamine

N,N-Diethyl-1-naphthylamine is unique due to its dual ethyl substitution on the nitrogen atom, which enhances its solubility and reactivity compared to similar compounds like N,N-Dimethyl-1-naphthylamine. This structural feature contributes to its specific applications in dye production and stabilization processes, distinguishing it from other arylamines that may not possess similar substituents or properties.

Physical State and Appearance

N,N-Diethyl-1-naphthylamine exists as a liquid at room temperature and standard atmospheric pressure [1] [2] [3]. The compound presents as a clear liquid with a characteristic color ranging from colorless to light yellow to light orange [1] [2] [3]. This color variation may be attributed to the presence of trace impurities or exposure to light and air, as the compound is known to darken upon exposure to atmospheric conditions [3].

Boiling and Melting Points

N,N-Diethyl-1-naphthylamine exhibits a boiling point of 285°C at standard atmospheric pressure (760 mmHg) [4] [5] [6] [1]. This relatively high boiling point reflects the compound's aromatic nature and the presence of the naphthalene ring system, which contributes to increased intermolecular forces.

Regarding the melting point, N,N-Diethyl-1-naphthylamine remains in the liquid state at room temperature, with available data sources indicating that no specific melting point has been reported for this compound [4] [5] [6]. This suggests that the compound has a melting point below typical ambient temperatures, consistent with its liquid state under standard conditions.

Density and Refractive Index

The density of N,N-Diethyl-1-naphthylamine has been reported across multiple sources with values ranging from 1.01 to 1.024 g/mL at 20°C [4] [6] [7] [8] [3]. The most frequently cited value is 1.015 g/mL at 20°C [8] [3], indicating that the compound is slightly denser than water.

The refractive index of N,N-Diethyl-1-naphthylamine ranges from 1.590 to 1.612 at 20°C [4] [6] [1] [9] [3]. The specific value of 1.612 is most commonly reported [4] [6], while some sources indicate a range of 1.590-1.594 [9] or 1.5900-1.5940 [1]. These values are consistent with the aromatic nature of the compound and its conjugated naphthalene system.

Solubility Profile

Solubility in Organic Solvents

N,N-Diethyl-1-naphthylamine demonstrates moderate solubility in organic solvents [10]. The compound's lipophilic nature, evidenced by its calculated logarithmic partition coefficient (LogP) of 3.686 [4], indicates favorable solubility in organic media. This high LogP value suggests that the compound preferentially partitions into organic phases rather than aqueous phases, which is characteristic of aromatic amine compounds with significant hydrophobic character.

Based on the structural similarity to related naphthylamine derivatives, N,N-Diethyl-1-naphthylamine is expected to show good solubility in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons, following the pattern observed in closely related compounds like N-Ethyl-1-naphthylamine, which is reported to be insoluble in water but soluble in alcohol and ether [11] [12].

Aqueous Solubility Characteristics

The aqueous solubility of N,N-Diethyl-1-naphthylamine is characterized as limited or low [10]. This poor water solubility is consistent with the compound's highly lipophilic nature and substantial aromatic character. The presence of the naphthalene ring system combined with the two ethyl substituents on the amino group significantly reduces the compound's ability to form hydrogen bonds with water molecules, thereby limiting its aqueous solubility.

This solubility profile is typical for substituted aromatic amines, where increasing alkyl substitution generally decreases water solubility while maintaining or enhancing solubility in organic solvents.

Vapor Pressure and Volatility

N,N-Diethyl-1-naphthylamine exhibits low volatility at ambient temperatures, with a reported vapor pressure of 0.00288 mmHg at 25°C [6]. This low vapor pressure is consistent with the compound's high boiling point and substantial molecular weight, indicating that the compound has minimal tendency to vaporize at room temperature.

The flash point of N,N-Diethyl-1-naphthylamine is 121.1°C [4] [5] [6] [1], which classifies it as a combustible liquid with relatively low fire hazard under normal handling conditions. This flash point value, combined with the low vapor pressure, suggests that the compound presents minimal volatility concerns during typical laboratory or industrial handling procedures.